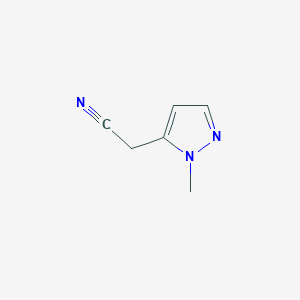

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile

Übersicht

Beschreibung

The compound 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. While the specific compound of interest is not directly synthesized or analyzed in the provided papers, related compounds with pyrazole rings and acetonitrile groups have been studied, which can offer insights into the chemistry of such structures.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions that can be performed under catalyst-free conditions or with the aid of a catalyst. For instance, a four-component reaction in water without a catalyst was used to synthesize 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives, indicating that similar conditions could potentially be applied to synthesize the compound of interest . Additionally, a sequential one-pot, four-component condensation reaction was employed to create 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing the versatility of pyrazole chemistry .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring, which can be functionalized at various positions to yield a wide array of compounds with diverse properties. The presence of the acetonitrile group in the compound of interest suggests a nitrile functionality, which is known for its reactivity and ability to participate in further chemical transformations.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, expanding their utility in medicinal chemistry and materials science. For example, the synthesis of novel benzopyrimido[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives involved a ring transformation reaction, demonstrating the reactivity of the acetonitrile group in ring formation . Furthermore, the reactivity of the pyrazole ring allows for the creation of complex molecules with potential biological activities, as seen in the synthesis of glycosidase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives like 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile are influenced by the substituents attached to the pyrazole ring and the acetonitrile group. These properties can include solubility in various solvents, melting points, and stability. The presence of the acetonitrile group can also affect the compound's dipole moment and reactivity. Although the specific properties of 2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile are not detailed in the provided papers, the studies on related compounds suggest that such derivatives can exhibit significant biological activities, such as glycosidase inhibitory activity, which could be relevant for therapeutic applications .

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are an important class of compounds for drug development .

- Pyrazole derivatives have demonstrated numerous biological activities such as antituberculosis, antimicrobial, antifungal, and anti-inflammatory .

- The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system .

- The results of these applications have shown that pyrazole derivatives can be effective in treating various diseases .

-

Agrochemistry

-

Coordination Chemistry

-

Organometallic Chemistry

-

Pharmaceutical Industry

- Pyrazole derivatives, such as 2-(5-methyl-1H-pyrazol-1-yl)acetamide, have been studied for their potential as androgen receptor antagonists . This is particularly relevant in the context of prostate cancer therapy .

- The methods of application involve the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl)acetamide derivatives, followed by evaluation of their biological activities .

- Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .

-

Chemical Industry

-

Antileishmanial and Antimalarial Applications

-

NAMPT Activation

Eigenschaften

IUPAC Name |

2-(2-methylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-9-6(2-4-7)3-5-8-9/h3,5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXBEBZQSMLHTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methyl-1H-pyrazol-5-yl)acetonitrile | |

CAS RN |

1071814-43-1 | |

| Record name | 2-(1-methyl-1H-pyrazol-5-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![{1-[(2,4-Dimethyl-1,3-thiazol-5-YL)carbonyl]-piperidin-4-YL}acetic acid](/img/structure/B1327086.png)

![4-(5-{[(4-Fluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)benzoic acid](/img/structure/B1327089.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![Ethyl 5-{[(4-fluorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327098.png)

![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)

![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)

![[(3-Isopropylisoxazol-5-yl)methyl]methylamine](/img/structure/B1327110.png)